5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with benzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins that are crucial for cancer cell proliferation. The exact molecular pathways are still under investigation, but it is known to induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo[2,3-d]pyrimidine core.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Dihydroartemisinin-pyrrolo[2,3-d]pyrimidine: Known for its anti-cancer activity.
Uniqueness
5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other pyrrolo[2,3-d]pyrimidine derivatives. Its benzyl and chloro substituents are key features that differentiate it from similar compounds .
Properties
Molecular Formula |
C13H10ClN3 |
---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
5-benzyl-2-chloropyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C13H10ClN3/c14-13-15-8-12-11(16-13)6-7-17(12)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
QXMJOERFOYTBIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=NC(=NC=C32)Cl |
Origin of Product |
United States |
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